Levomefolate (calcium salt hydrate), also known as L-5-methyltetrahydrofolate calcium, is the calcium salt of the biologically active form of folate. This compound plays a critical role in various biochemical processes, including DNA synthesis and methylation reactions. It is particularly significant in the context of human health, as it is involved in the conversion of homocysteine to methionine, a vital process for cellular function and development. Levomefolate is commonly used as a dietary supplement and is included in certain pharmaceutical formulations to ensure adequate folate levels, especially among women of childbearing age.
Levomefolate can be synthesized through various methods, with one notable approach involving the crystallization of amorphous levomefolate calcium. The synthesis typically includes:
This process can yield different crystalline forms of levomefolate calcium, each characterized by distinct physical properties.
Levomefolate calcium has a complex molecular structure that includes multiple functional groups essential for its biological activity. The molecular formula is , with a molecular weight of approximately 497.5 g/mol.
Levomefolate participates in several biochemical reactions:
The stability of levomefolate calcium under various conditions is critical for its efficacy as a supplement and medication.
The mechanism of action of levomefolate involves its role as an active form of folate in cellular metabolism:
Levomefolate calcium has several important applications:
Solvent-antisolvent crystallization represents a critical manufacturing step for producing stable hydrate forms of levomefolate calcium. This technique leverages the differential solubility of levomefolate calcium in specific solvent systems to induce controlled crystallization under conditions favoring hydrate formation. In the patented methodology, levomefolate calcium is dissolved in a ketone-based solvent system (typically acetone or 2-butanone) at elevated temperatures under reflux conditions. The solution is subsequently cooled to temperatures between 0-5°C, followed by the controlled addition of an antisolvent (typically purified water) to reduce solubility and initiate crystallization [1]. The critical water content in the solvent-antisolvent mixture ranges from 5-25% v/v, which is essential for directing crystal lattice incorporation of water molecules to form stable hydrates rather than anhydrous polymorphs [1].
The crystallization kinetics significantly influence hydrate quality attributes including particle size distribution, crystal habit, and stability profile. Controlled antisolvent addition rates (typically 1-5% v/v per minute) with vigorous agitation (500-1000 RPM) enable uniform supersaturation generation, preventing oiling-out phenomena and ensuring consistent crystal formation. Post-crystallization, the hydrate crystals undergo filtration under nitrogen atmosphere to prevent oxidation, followed by washing with cold ketone-water mixtures (typically 4:1 v/v acetone:water) to remove residual mother liquor impurities. Final drying under vacuum (20-30 inHg) at ambient temperature preserves the hydrate structure while achieving target moisture content below 2.0% w/w [1].
Table 1: Solvent-Antisolvent Systems for Levomefolate Calcium Hydrate Crystallization
Solvent System | Antisolvent | Water Content (%) | Crystallization Temperature (°C) | Hydrate Stability Profile |
---|---|---|---|---|
Acetone | Water | 5-10% v/v | 0-5 | Type-I stable hydrate |
Acetone | Water | 15-20% v/v | 0-5 | Type-II stable hydrate |
2-Butanone | Water | 10-15% v/v | 0-5 | Type-I stable hydrate |
Pinacolone | Water | 20-25% v/v | 0-5 | Type-III stable hydrate |
The hydrate's structural integrity is confirmed through powder X-ray diffraction data, showing characteristic peaks at diffraction angles of 5.6°, 11.2°, 16.8°, and 22.4° (±0.2° 2θ) indicating a well-defined crystalline lattice with water molecules occupying specific crystal channels [1]. Thermal analysis reveals a distinct dehydration endotherm between 80-120°C, confirming the hydrate structure, followed by decomposition above 220°C. This crystalline hydrate form demonstrates significantly enhanced stability compared to amorphous forms, particularly regarding resistance to oxidative degradation during storage [1].
Ketone-based solvent systems provide critical control over the polymorphic expression of levomefolate calcium hydrates due to their intermediate polarity, hydrogen-bond acceptance capability, and water miscibility. These properties enable precise manipulation of crystallization kinetics and thermodynamics, directing molecular assembly toward specific crystalline forms. Acetone-water systems produce the thermodynamically stable Type-I polymorph when water content is maintained at 5-10% v/v during crystallization. Higher water concentrations (15-25% v/v) in acetone yield the metastable Type-II form, while 2-butanone consistently produces the Type-I polymorph across a broader water concentration range (10-25% v/v) due to its slightly higher hydrophobicity [1].
The molecular mechanism involves ketone-water interactions that modulate the solvation shell around levomefolate calcium ions. Acetone's relatively low steric hindrance facilitates formation of solvent bridges between calcium ions and glutamate carboxylates, promoting specific hydrate packing arrangements. Bulkier ketones like pinacolone (tert-butyl methyl ketone) induce steric constraints that alter molecular conformation during nucleation, yielding the unique Type-III polymorphic form characterized by different hydrogen bonding patterns in the crystal lattice [1]. This polymorph demonstrates distinct powder X-ray diffraction patterns with primary peaks at 6.2°, 12.4°, 18.6°, and 24.8° (±0.2° 2θ) and exhibits improved compaction properties for solid dosage forms despite slightly lower thermodynamic stability [1].
Table 2: Polymorphic Outcomes in Ketone-Water Systems
Ketone Solvent | Water Content Range (% v/v) | Resulting Polymorph | Crystallization Yield (%) | Physical Stability |
---|---|---|---|---|
Acetone | 5-10 | Type-I | 85-92% | High |
Acetone | 15-25 | Type-II | 78-85% | Moderate |
2-Butanone | 10-25 | Type-I | 88-93% | High |
Pinacolone | 15-25 | Type-III | 80-87% | Moderate-high |
Diisopropyl ketone | 10-20 | Type-I/III mixture | 75-82% | Variable |
Process parameters must be rigorously controlled to ensure polymorphic purity. Cooling rates significantly impact polymorph selection, with slow cooling (0.1-0.5°C/minute) favoring the stable Type-I form in acetone systems, while rapid cooling (1-2°C/minute) promotes kinetic trapping of the Type-II polymorph. Seeding techniques using pre-formed Type-I crystals (0.1-0.5% w/w) during the nucleation phase ensure consistent polymorphic outcomes in manufacturing. For the Type-III polymorph, in situ formation via solvent-mediated transformation is achieved by extended slurry aging (12-24 hours) in pinacolone-water mixtures at 20-25°C [1]. These polymorph control strategies are essential for achieving batch-to-batch consistency in critical quality attributes including dissolution behavior, stability profile, and bioavailability.
Scalable production of levomefolate calcium hydrates requires integrated optimization of chemical synthesis steps preceding crystallization, purification methodologies, and crystallization parameters to ensure consistent quality at commercial scale. The manufacturing process initiates with folic acid reduction using sodium borohydride in alkaline aqueous solution (pH 9-11) at 60-90°C, followed by acidification to precipitate tetrahydrofolate intermediate. Process innovations focus on enhancing yield and purity at this stage through controlled borohydride addition rates (limiting local pH extremes) and exclusion of oxygen via nitrogen sparging, achieving intermediate purity exceeding 95% [1] [3].
The formylation step has undergone significant optimization to overcome traditional limitations where formic acid served both as reagent and solvent in large excess (10-15 volumes), requiring extensive concentration under reduced pressure at elevated temperatures (40-60°C) that promoted degradation and impurity formation. Advanced methodologies instead employ methyl formate as initial formylating agent at ambient temperature (20-25°C), followed by limited formic acid volumes (3-5 volumes) for reaction completion at moderate temperatures (55-65°C). This innovation reduces formic acid usage by 60-70% and eliminates prolonged high-temperature concentration steps, significantly enhancing final product purity (from ≤97% to ≥99%) while reducing impurity profiles, particularly minimizing 10-formyldihydrofolic acid formation to below 0.3% [3].
Crystallization scale-up requires careful management of heat and mass transfer dynamics. In commercial batch production (50-500 kg scale), controlled antisolvent addition employs cascaded velocity profiles: initial slow addition (1-2% v/v/minute) during nucleation phase followed by faster addition (4-5% v/v/minute) during crystal growth. This approach maintains consistent supersaturation while preventing excessive nucleation that would yield fine particles with poor filtration characteristics. Temperature cycling (5-25°C) during maturation phase (30-120 minutes) facilitates Ostwald ripening, enhancing crystal size uniformity with mean particle diameters of 50-100 μm, optimizing downstream filtration efficiency [1].
Table 3: Optimized Process Parameters for Commercial-Scale Production
Process Parameter | Laboratory Scale | Pilot Scale (50L) | Commercial Scale (500L) | Impact on Quality Attributes |
---|---|---|---|---|
Antisolvent Addition Rate | 50 mL/min | 500 mL/min | 5 L/min | Particle size distribution |
Agitation Intensity | 500 RPM | 150 RPM (anchor) | 75 RPM (pitched blade) | Crystal habit uniformity |
Cooling Rate | 1°C/min | 0.5°C/min | 0.3°C/min | Polymorphic purity |
Maturation Time | 30 min | 60 min | 120 min | Crystal perfection |
Batch Yield | 85-90% | 88-92% | 90-94% | Overall process efficiency |
Final purification integrates crystallization with impurity rejection strategies. Mother liquor analysis reveals significant retention of oxidative degradation products (≤5%) in solution phase compared to crystalline product (≤0.5%), validating crystallization as a purification mechanism. Implementation of polish filtration (1-5 μm absolute rating) prior to crystallization removes particulate contaminants, while post-crystallization washing with oxygen-depleted cold water/ketone mixtures reduces residual formate salts to pharmacopeial limits. These optimized processes enable production of levomefolate calcium hydrate meeting stringent pharmaceutical requirements, with chemical purity ≥99.0%, polymorphic uniformity ≥95% target form, and oxidative impurities ≤0.5% throughout shelf-life [1] [3]. The crystalline material exhibits excellent stability profiles when packaged under inert atmosphere, maintaining specification attributes for at least 36 months at 25°C/60% RH [1].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: